molecular formula C10H10BrFN2O2 B2552344 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2189434-90-8

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No.: B2552344
CAS No.: 2189434-90-8
M. Wt: 289.104
InChI Key: FKBINFAGRBUTAP-UHFFFAOYSA-N
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Description

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a bromofluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the bromofluoropyridine intermediate. One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate to form 5-bromo-2-fluoro-3-pyridylboronic acid . This intermediate can then undergo Suzuki-Miyaura coupling with an appropriate pyrrolidinone derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the pyrrolidinone moiety.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki-Miyaura coupling typically results in biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofluoropyridine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring and a bromofluoropyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.

Properties

IUPAC Name

5-[(5-bromo-3-fluoropyridin-2-yl)oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c11-6-3-8(12)10(13-4-6)16-5-7-1-2-9(15)14-7/h3-4,7H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBINFAGRBUTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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